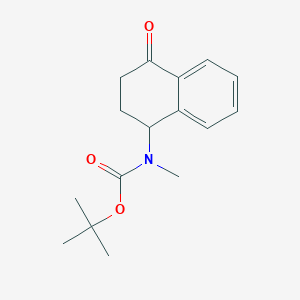

tert-Butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Description

tert-Butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a carbamate derivative featuring a tetrahydronaphthalenone (tetralone) scaffold. The tert-butyl carbamate group serves as a protective moiety for amines, while the methyl substituent on the carbamate nitrogen modulates steric and electronic properties. This compound’s structure combines aromaticity (from the naphthalene system) with a ketone functionality, making it relevant in medicinal chemistry for drug discovery, particularly in kinase inhibition or protease targeting. However, direct data on this specific compound are absent in the provided evidence, necessitating inferences from structurally related tert-butyl carbamates and tetralone derivatives.

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)carbamate |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17(4)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-8,13H,9-10H2,1-4H3 |

InChI Key |

WBTSFMJWCSWQCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(=O)C2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Mixed Anhydride Method

-

Step 1 : N-Boc-D-serine reacts with isobutyl chlorocarbonate in ethyl acetate, mediated by N-methylmorpholine (NMM) at 0–5°C.

-

Step 2 : The resultant mixed anhydride couples with methylamine, yielding the Boc-protected carbamate after extraction and crystallization.

-

Optimization : Ethyl acetate solvent and NMM stoichiometry (1:1.5 acid:base) minimize side reactions, achieving yields >90%.

Oxalyl Chloride Activation

Patent AT221515B details tetralone-1-carboxylic acid chloride synthesis using oxalyl chloride:

-

Reagents : 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (0.053 mol), oxalyl chloride (0.157 mol), anhydrous ether.

-

Conditions : Stirring at 25°C for 16 hours, followed by benzene evaporation to remove excess reagent.

-

Product : Acid chloride intermediate reacts with methylamine in benzene, furnishing the carbamate after recrystallization (melting point 85°C).

Catalytic Coupling and Functionalization

Recent advances employ phase-transfer catalysts (PTCs) to enhance reaction efficiency. A study in Allied Academies’ Journal utilized tetrabutylammonium bromide (TBAB) to mediate thioether formation between tetralone derivatives and thiosalicylic acid. Though focused on thiolation, this method highlights TBAB’s utility in polar aprotic solvents (e.g., methanol), enabling mild conditions (65–68°C) and high stereo selectivity. Adapting this protocol for carbamate synthesis could involve:

-

Catalyst : TBAB (1.5–6 mol%).

-

Base : KOH (50% aqueous solution).

-

Solvent : Methanol or ethyl acetate.

Comparative Analysis of Synthetic Routes

The mixed anhydride method offers superior yields and reproducibility, while PTC strategies reduce energy input. Acid chloride routes, though reliable, require stringent anhydrous conditions.

Challenges and Optimization Strategies

-

Byproduct Formation : Excess oxalyl chloride generates HCl, necessitating neutralization with ammonia or sodium bicarbonate.

-

Stereochemical Control : Chiral centers at position 1 require enantioselective catalysts (e.g., N-Boc-D-serine).

-

Solvent Selection : Ethyl acetate minimizes Boc-deprotection vs. benzene, which risks residual oxalyl chloride .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has shown potential in drug development, particularly in neuropharmacology. Its structure allows for interactions with biological targets involved in neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies have demonstrated that this compound can inhibit key enzymes such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer’s disease. The inhibition of these enzymes can potentially reduce amyloid beta aggregation and improve cognitive functions.

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to reduce oxidative stress markers in cellular models.

Case Study: Oxidative Stress Reduction

In a study involving scopolamine-induced oxidative stress in rat models, the administration of this compound resulted in a notable decrease in malondialdehyde (MDA) levels, indicating its potential as an antioxidant agent.

| Measurement | Result |

|---|---|

| MDA Levels Reduction | Significant decrease observed |

Polymer Chemistry

The unique structure of this compound makes it a candidate for use as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Synthesis

In experimental setups where this compound was used as a modifier in polycarbonate matrices, improvements in tensile strength and thermal resistance were observed compared to unmodified polymers.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tert-butyl carbamates and tetralone derivatives, focusing on synthesis, substituent effects, and applications.

Substituent Effects on Reactivity and Stability

- Pyrimidine vs. In contrast, the tetralone scaffold in the target compound may confer greater lipophilicity, influencing membrane permeability.

- Methoxy vs. Methyl Groups : The methoxy substituent in compound 304 improves solubility compared to methyl groups but reduces metabolic stability. The methyl group on the carbamate nitrogen in the target compound likely increases steric hindrance, slowing enzymatic degradation.

- Chloro and Nitro Substituents : Chloro and nitro groups in pyrimidine derivatives (e.g., 193, 194) enhance electrophilicity, facilitating nucleophilic substitutions or reductions .

Biological Activity

tert-Butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate (CAS No. 1956327-78-8) is a synthetic compound with a unique naphthalene-derived structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.3428 g/mol

- Structure : The compound features a naphthalene core with a carbamate functional group and a ketone moiety, which may contribute to its biological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar naphthalene structures exhibit significant anticancer properties. For instance, derivatives of naphthalene have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.

- Case Study : A study on naphthalene derivatives demonstrated that certain compounds exhibited IC50 values comparable to established anticancer drugs such as doxorubicin. The presence of electron-donating groups on the aromatic ring was found to enhance cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively documented; however, related compounds have shown effectiveness against a range of pathogens.

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .

Antioxidant Properties

Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds with similar structural motifs have been reported to scavenge free radicals effectively.

- Research Findings : In vitro assays using DPPH and ABTS methods indicated that naphthalene derivatives possess significant antioxidant capabilities, suggesting that this compound may also contribute to reducing oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

| Structural Feature | Effect on Activity |

|---|---|

| Naphthalene core | Enhances interaction with biological targets |

| Carbamate group | Potentially increases solubility and bioavailability |

| Ketone moiety | May contribute to reactive oxygen species generation |

Q & A

What are the key challenges in synthesizing tert-butyl methyl(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate, and how can reaction conditions be optimized?

Basic Research Focus : Synthesis optimization.

Methodological Answer :

The synthesis typically involves multi-step procedures, including carbamate formation and cyclization. Key challenges include controlling regioselectivity during tetrahydronaphthalene ring formation and minimizing side reactions. To optimize:

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates while maintaining stability of intermediates .

- Temperature Control : Gradual heating (40–60°C) minimizes decomposition of the 4-oxo group .

- Catalysis : Palladium or nickel catalysts may improve coupling efficiency in heterocyclic systems .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .

How can researchers validate the structural integrity and purity of this compound post-synthesis?

Basic Research Focus : Analytical characterization.

Methodological Answer :

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.2–1.4 ppm) and the carbamate carbonyl (δ ~155 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₇H₂₁NO₃; theoretical ~287.15 g/mol) with <2 ppm error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) to assess purity (>98%) and detect oxidative byproducts .

What experimental strategies mitigate instability of the 4-oxo group during storage or reactions?

Advanced Research Focus : Stability and reactivity.

Methodological Answer :

The 4-oxo group is prone to keto-enol tautomerism and oxidation. Mitigation strategies include:

- Storage : Argon-atmosphere vials at –20°C to prevent moisture absorption and oxidation .

- Reaction Environment : Buffered conditions (pH 6–8) stabilize the keto form during functionalization .

- Additives : Antioxidants (e.g., BHT at 0.1% w/v) reduce radical-mediated degradation .

How can researchers evaluate the biological activity of this compound, particularly its enzyme interaction potential?

Advanced Research Focus : Biological applications.

Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to target enzymes like cyclooxygenase or kinases .

- Dose-Response Curves : IC₅₀ determination via serial dilution (1 nM–100 µM) in cell-free systems .

- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina to guide wet-lab experiments .

How should researchers resolve contradictory data in reactivity studies (e.g., unexpected byproducts)?

Advanced Research Focus : Data contradiction analysis.

Methodological Answer :

- Mechanistic Probing : Isotopic labeling (e.g., ¹⁸O in the 4-oxo group) to track reaction pathways via mass spectrometry .

- In Situ Monitoring : ReactIR or Raman spectroscopy to identify transient intermediates .

- Computational Validation : Density Functional Theory (DFT) calculations to model competing reaction pathways .

What advanced methodologies integrate computational and experimental approaches for reaction optimization?

Advanced Research Focus : Hybrid methodologies.

Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) predict feasible pathways, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction data to predict optimal solvent/catalyst combinations .

- High-Throughput Screening : Microfluidic platforms test 100+ conditions/day, validated by DFT outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.